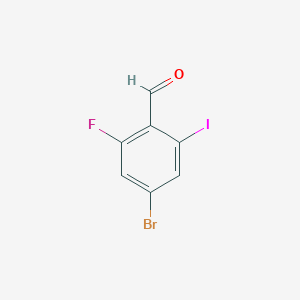

4-Bromo-2-fluoro-6-iodobenzaldehyde

Descripción

4-Bromo-2-fluoro-6-iodobenzaldehyde (molecular formula: C₇H₃BrFIO) is a halogenated benzaldehyde derivative featuring bromo, fluoro, and iodo substituents at positions 4, 2, and 6, respectively. Its aldehyde functional group (-CHO) at position 1 makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor design. The combination of halogens introduces distinct electronic and steric effects, influencing reactivity and physical properties.

Propiedades

Fórmula molecular |

C7H3BrFIO |

|---|---|

Peso molecular |

328.90 g/mol |

Nombre IUPAC |

4-bromo-2-fluoro-6-iodobenzaldehyde |

InChI |

InChI=1S/C7H3BrFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |

Clave InChI |

SCVXCFCBTJEGDL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1F)C=O)I)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For instance, starting with 2-fluorobenzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products:

Substitution Reactions: Formation of substituted benzaldehydes.

Oxidation: Formation of 4-Bromo-2-fluoro-6-iodobenzoic acid.

Reduction: Formation of 4-Bromo-2-fluoro-6-iodobenzyl alcohol.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of bioactive compounds and probes for biological studies.

Medicine: Potential use in the synthesis of drug candidates and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzaldehyde is primarily based on its reactivity towards various chemical reagents. The presence of multiple halogens and an aldehyde group allows it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogs

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (Similarity: 0.94)

- Structural Differences : Replaces iodine with a hydroxyl (-OH) group at position 5.

- Reactivity Implications: The -OH group enhances solubility in polar solvents but reduces stability under acidic conditions. Unlike the iodo group, -OH cannot participate in halogen-bonding interactions, limiting its utility in metal-catalyzed reactions .

- Applications : Primarily used in synthesizing fluorescent probes due to its polar nature .

4-Bromo-2-fluoro-6-methoxybenzoic Acid (Similarity: 0.90)

- Structural Differences : Substitutes iodine with methoxy (-OCH₃) and replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).

- Reactivity Implications : The -COOH group enables salt formation and coordination with metals, while -OCH₃ provides steric hindrance. This compound is less reactive in nucleophilic additions compared to aldehydes .

- Applications : Used as a building block in agrochemicals due to its stability .

4-Bromo-2-fluoro-6-methylbenzoic Acid (Similarity: 0.87)

- Structural Differences : Contains a methyl (-CH₃) group at position 6 and a -COOH group instead of -CHO.

- Reactivity Implications : The electron-donating -CH₃ group decreases electrophilicity at the aromatic ring, making it less reactive in electrophilic substitution compared to the iodine-bearing parent compound .

- Applications : Intermediate in anti-inflammatory drug synthesis .

4-Bromo-2-hydroxy-6-methylbenzaldehyde (Similarity: 0.96)

- Structural Differences : Replaces fluorine with -OH and iodine with -CH₃.

- This compound is more prone to oxidation than the fluoro-iodo derivative .

- Applications : Used in dye synthesis and coordination chemistry .

Key Research Findings

Reactivity Trends :

- The iodine substituent in this compound enhances its utility in Suzuki-Miyaura cross-coupling reactions, outperforming bromo- or chloro-analogs in coupling efficiency .

- Aldehyde-containing derivatives exhibit higher electrophilicity than carboxylic acid or ester analogs, favoring condensation reactions .

Thermal Stability :

- Iodine’s larger atomic radius contributes to lower melting points compared to methyl- or hydroxy-substituted compounds (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde has a higher mp due to H-bonding) .

Toxicity and Safety: Limited toxicological data exist for halogenated benzaldehydes. Safety protocols for 4-Bromobenzaldehyde (e.g., eye flushing with water for 15 minutes) are recommended as a precaution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.